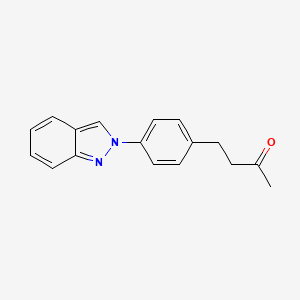

2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-

Description

Overview of the Chemical Compound's Significance in Advanced Organic Chemistry

The significance of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- in advanced organic chemistry stems from its hybrid structure. It incorporates a ketone functional group, a cornerstone of countless organic transformations, with an indazole moiety, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. ontosight.ainih.gov This combination makes it a versatile building block for the synthesis of more complex molecules and a candidate for the exploration of novel chemical reactivity. The presence of both electron-rich and electron-deficient regions within the molecule, along with its potential for various types of isomerism, offers a rich landscape for synthetic chemists to explore.

Structural Framework and Precise Nomenclature

The precise nomenclature for this compound is 4-(4-(2H-indazol-2-yl)phenyl)-2-butanone. Its structural framework consists of a four-carbon butanone chain with a ketone group at the second position. The fourth carbon of this chain is attached to a phenyl ring, which in turn is substituted at the para-position (position 4) with a 2H-indazole ring. ontosight.ai The "2H" designation indicates that the nitrogen at position 2 of the indazole ring is the point of attachment to the phenyl group.

Table 1: Key Structural and Chemical Identifiers

| Property | Value |

| IUPAC Name | 4-(4-(2H-indazol-2-yl)phenyl)butan-2-one |

| Molecular Formula | C₁₇H₁₆N₂O |

| Key Functional Groups | Ketone, Phenyl, 2H-Indazole |

Research Trajectory and Unexplored Scientific Avenues in Materials Science and Medicinal Chemistry

The research trajectory for compounds bearing the indazole scaffold is well-established, with numerous derivatives investigated for their therapeutic potential. nih.gov However, the specific substitution pattern found in 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- remains a relatively underexplored area.

In medicinal chemistry , the indazole core is a well-known pharmacophore present in various approved drugs. nih.gov The exploration of this compound could lead to the discovery of novel kinase inhibitors, anti-inflammatory agents, or anticancer therapeutics. ontosight.ai The butanone side chain could be modified to fine-tune the compound's pharmacokinetic properties, such as solubility and metabolic stability.

In materials science , the rigid, planar structure of the indazole-phenyl group, combined with the potential for hydrogen bonding via the ketone and indazole nitrogens, suggests that this compound could be a precursor for novel organic materials. Potential applications include the development of organic light-emitting diodes (OLEDs), sensors, or liquid crystals. The synthesis of polymers incorporating this moiety could lead to materials with unique thermal and photophysical properties.

Further research is warranted to fully elucidate the potential of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-. This includes the development of efficient and scalable synthetic routes, detailed characterization of its physicochemical properties, and comprehensive evaluation of its biological activities and material properties. The exploration of this compound and its derivatives promises to open new avenues in both medicinal chemistry and materials science. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

81265-77-2 |

|---|---|

Molecular Formula |

C17H16N2O |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

4-(4-indazol-2-ylphenyl)butan-2-one |

InChI |

InChI=1S/C17H16N2O/c1-13(20)6-7-14-8-10-16(11-9-14)19-12-15-4-2-3-5-17(15)18-19/h2-5,8-12H,6-7H2,1H3 |

InChI Key |

MQQAYMHKAVHXHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of the Indazole-Phenyl-Butanone Scaffold

The creation of the target molecule hinges on a strategic approach that assembles pre-functionalized fragments in a convergent manner. This typically involves the initial, separate synthesis of the indazole and the phenyl-butanone moieties, followed by their coupling.

A logical retrosynthetic analysis of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- breaks the molecule down into key precursors. The primary disconnection points are the C-N bond between the indazole nitrogen and the phenyl ring, and the C-C bond between the phenyl ring and the butanone side chain.

Retrosynthetic Pathway:

Final Target: 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-

Disconnection 1 (Side Chain): This disconnection breaks the bond between the phenyl ring and the butanone chain. This suggests a reaction between a phenyl-based nucleophile or electrophile and a C4-butanone synthon. This leads to two key fragments:

Fragment A: 4-(2H-Indazol-2-yl)phenyl halide or boronic acid.

Fragment B: A suitable butanone equivalent, such as 4-halobutan-2-one or methyl vinyl ketone.

Disconnection 2 (Biaryl Linkage): This disconnection breaks the bond between the indazole and the phenyl ring. This points towards a cross-coupling reaction, leading to:

Fragment C: A 2H-indazole precursor (e.g., 2H-indazole itself or a halogenated derivative).

Fragment D: A 1,4-disubstituted phenyl precursor, such as 4-bromoaniline (B143363) or 4-aminophenylboronic acid, which would carry the functionality needed to later add the butanone chain.

The success of the synthesis relies on the efficient preparation of the key fragments and their subsequent coupling.

The 2H-indazole core is a crucial heterocyclic motif. While the 1H-tautomer of indazole is generally more thermodynamically stable, specific synthetic methods can favor the formation of the 2H-isomer or allow for its selective synthesis. chemicalbook.com

Several methods are employed for constructing the indazole ring:

Cadogan's Cyclization: A widely used method involves the reductive cyclization of o-nitrobenzylidene anilines. A one-pot procedure using ultrasound to form the initial Schiff base from a 2-nitrobenzaldehyde (B1664092) and an aniline (B41778), followed by cyclization with a reducing agent like triethyl phosphite, can efficiently produce 2-aryl-2H-indazoles. nih.gov

Mills Reaction/Cyclization: The Mills reaction, involving the condensation of 2-aminobenzyl alcohols with nitrosobenzenes, followed by an acid-catalyzed cyclization, provides a metal-free route to 2H-indazoles. researchgate.net

[3+2] Dipolar Cycloaddition: A modern and efficient approach involves the [3+2] cycloaddition of arynes with sydnones. This method proceeds under mild conditions, offers high yields, and exclusively produces the 2H-indazole regioisomer. nih.gov The resulting halogen-substituted indazoles are versatile intermediates for further functionalization. nih.gov

Table 1: Selected Methods for 2H-Indazole Synthesis

| Method | Starting Materials | Key Reagents/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Cadogan's Cyclization | 2-Nitrobenzaldehyde, Aniline | 1) Ultrasound; 2) P(OEt)₃, reflux | One-pot procedure for 2-aryl-2H-indazoles. | nih.gov |

| Mills Reaction | 2-Aminobenzyl alcohol, Nitrosobenzene | Thionyl bromide, Acetic acid | Metal-free synthesis. | researchgate.net |

| [3+2] Cycloaddition | Aryne precursor, Sydnone | CsF, 18-crown-6 | Mild conditions, high regioselectivity for 2H-isomer. | nih.gov |

| Copper-Catalyzed Three-Component Reaction | 2-Bromobenzaldehyde, Primary amine, Sodium azide (B81097) | Cu₂O nanoparticles, PEG 300 | One-pot, ligand-free synthesis. | organic-chemistry.org |

The central phenyl ring acts as a linker and must be appropriately substituted to allow for coupling with the indazole ring on one side and the attachment of the butanone chain on the other. A common strategy involves starting with a 1,4-disubstituted benzene (B151609) derivative, such as p-bromoaniline or p-iodoaniline. The amino group serves as a handle for N-arylation with the indazole precursor, while the halogen provides a site for a subsequent carbon-carbon bond-forming reaction to introduce the butanone side chain.

Alternatively, the synthesis can proceed through an intermediate like methyl 4-(2H-indazol-2-yl)benzoate, which is synthesized from 2-nitrobenzaldehyde and methyl 4-aminobenzoate (B8803810) followed by Cadogan's cyclization. nih.gov The ester group can then be chemically transformed into the desired butanone side chain through reactions like Grignard addition followed by oxidation or other standard functional group interconversions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for connecting the aromatic fragments. rsc.org

Suzuki-Miyaura Coupling: This is a highly effective method for forming the C-C bond between the indazole and phenyl rings or for attaching an aryl group to the indazole core. rsc.org The reaction typically couples an aryl halide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. youtube.com For instance, a 5-bromoindazole can be coupled with a phenylboronic acid derivative using a catalyst like Pd(dppf)Cl₂. nih.gov While highly effective, the presence of unprotected nitrogen-rich heterocycles like indazole can sometimes inhibit the catalyst. nih.gov Overcoming this requires careful optimization of catalysts, ligands (e.g., SPhos, XPhos), and reaction conditions. nih.gov

Table 2: Example of Suzuki-Miyaura Coupling Conditions for Indazole Derivatives

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | High | nih.gov |

| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | Modest | nih.gov |

| Bromo-indazole carboxamide | Various boronic acids | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | Good | rsc.org |

N-Arylation Reactions: To form the crucial C-N bond linking the indazole N2-position to the phenyl ring, methods like the Buchwald-Hartwig amination can be employed. This involves coupling the indazole with an aryl halide in the presence of a palladium or copper catalyst.

A key challenge in the synthesis is controlling the regioselectivity of substitution on the indazole nitrogen atoms. Direct alkylation of indazole often yields a mixture of N1 and N2 isomers, with the N1 product typically favored. researchgate.net To selectively obtain the 2H-indazole derivative required for the target molecule, specific strategies are necessary.

Gallium/Aluminium-Mediated Alkylation: A procedure using gallium/aluminium or aluminium alone can mediate the direct, regioselective alkylation of indazoles with α-bromocarbonyl compounds to favor the formation of 2H-indazoles. researchgate.net

Triflate-Promoted N2-Alkylation: The use of trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org

Direct Radical Alkylation: A platform using a Ag(I)/Na₂S₂O₈ system enables the direct radical alkylation of 2H-indazoles at the C3 position, demonstrating a method for functionalizing the pre-formed 2H-indazole scaffold. rsc.org While this applies to the C3 position, it highlights that reaction conditions can be tuned for high regioselectivity in indazole functionalization.

Precursor Chemistry and Fragment Coupling Strategies

Modern Synthetic Innovations

Recent progress in synthetic chemistry has provided powerful tools for the efficient and selective construction of 2H-indazoles. These methods often offer significant advantages over classical approaches, including improved yields, milder reaction conditions, and greater functional group tolerance. The synthesis of the target compound, while not explicitly detailed in the literature, would conceptually involve the formation of the 2-phenyl-2H-indazole core followed by functionalization to introduce the butanone side chain. ontosight.ai

The application of ultrasonic irradiation has emerged as a significant green chemistry tool for accelerating chemical reactions. researchgate.net This technique, known as sonochemistry, enhances reaction rates and often leads to higher yields by generating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netresearchgate.net

In the context of indazole synthesis, ultrasound has been successfully employed to drive reactions that form the core heterocyclic ring. For instance, a one-pot procedure combining ultrasound-assisted synthesis with Cadogan's cyclization has been developed for preparing 2-phenyl-2H-indazole derivatives. nih.gov This method involves the neat (solvent-free) ultrasonication of an appropriate aniline and 2-nitrobenzaldehyde to form a Schiff base, followed by reductive cyclization with triethyl phosphite. nih.gov This approach has been shown to be effective for a range of substituted anilines, providing the desired 2-phenyl-2H-indazole scaffold. nih.gov

Another notable application is the ultrasound-assisted bromination of indazoles at the C3 position using dibromohydantoin (DBDMH) as the bromine source. This method is rapid, occurring within 30 minutes under mild conditions, and demonstrates high site-specificity. nih.gov Such functionalization is crucial for the subsequent elaboration of the indazole core, potentially leading to analogs of the target compound. The use of ultrasound avoids the need for harsh reagents and long reaction times often associated with traditional halogenation methods. nih.gov

| Reaction Type | Key Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| One-Pot 2-Phenyl-2H-Indazole Synthesis | Aniline, 2-Nitrobenzaldehyde, P(OEt)3 | Ultrasound (40 °C, neat), then reflux | Improved efficiency, one-pot procedure | nih.gov |

| C3-Bromination of Indazoles | Indazole, Dibromohydantoin (DBDMH) | Ultrasound, 30 min | Rapid, mild conditions, high selectivity | nih.gov |

| Synthesis of 2H-indazolo[2,1-b]phthalazine-triones | Various components in [bmim]Br | Ultrasound, room temperature | Catalyst-free, use of ionic liquid | researchgate.net |

The development of metal-free catalytic systems is a cornerstone of green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metals. benthamdirect.com In the synthesis of 2H-indazoles, several innovative metal-free approaches have been reported, often utilizing visible light photocatalysis or environmentally benign solvents. organic-chemistry.orgfrontiersin.org

One strategy involves the visible-light-promoted direct C3-carbamoylation of 2H-indazoles. frontiersin.orgnih.gov This method uses an organic photocatalyst (4CzIPN) and oxamic acids as the carbamoyl (B1232498) source under an oxygen atmosphere, avoiding transition metals and harsh oxidants. frontiersin.orgnih.gov Similarly, a metal-free synthesis of 3-functionalized 2H-indazoles has been achieved through the reaction of 2-(ethynyl)aryltriazenes with arylsulfinic acids under visible light, which proceeds via an electron donor-acceptor complex without an external photocatalyst. organic-chemistry.orgacs.org

Green chemistry principles are also evident in the choice of reaction media. A one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide can be catalyzed by copper(I) oxide nanoparticles in polyethylene (B3416737) glycol (PEG), a recyclable and non-toxic solvent. acs.orgorganic-chemistry.org While this specific example uses a copper catalyst, the use of PEG aligns with green chemistry goals. acs.orgnih.gov Furthermore, metal-free halogenation of 2H-indazoles has been developed using N-halosuccinimides (NCS, NBS) in environmentally friendly solvents, allowing for the selective synthesis of mono- or poly-halogenated products by simply adjusting reaction conditions. rsc.org

| Methodology | Key Reagents/Conditions | Transformation | Green Aspect | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | 4CzIPN (photocatalyst), Oxamic acid, O2 | C3-Carbamoylation | Metal-free, mild conditions | frontiersin.orgnih.gov |

| Photochemical/Thermochemical Synthesis | 2-(Ethynyl)aryltriazenes, Arylsulfinic acids | 3-Functionalization | Metal-free, photocatalyst-free option | organic-chemistry.orgacs.org |

| Regioselective Halogenation | N-Halosuccinimides (NBS, NCS) | C-H Halogenation | Metal-free, tunable selectivity | rsc.org |

| Copper-Catalyzed Synthesis in Green Solvent | Cu2O-NP, NaN3, PEG-400 | One-pot N-N/C-N bond formation | Use of recyclable, benign solvent (PEG) | acs.orgnih.gov |

Transition metal catalysis remains a dominant and powerful strategy for the synthesis of complex heterocycles, offering high efficiency and selectivity. Rhodium and nickel, in particular, have been instrumental in developing novel pathways to 2H-indazoles and their derivatives.

Rhodium(III)-catalyzed C-H activation has become a versatile tool for constructing N-aryl-2H-indazoles. nih.govnih.gov A prominent example is the one-step synthesis from the reaction of azobenzenes and aldehydes. nih.govacs.org In this process, the azo functional group acts as a directing group to facilitate the ortho-C–H activation of the azobenzene (B91143) by the rhodium catalyst. nih.gov The resulting intermediate then adds to the aldehyde, followed by an intramolecular cyclization and aromatization to yield the 2-aryl-2H-indazole product. nih.govacs.org This method is highly functional-group compatible and provides access to a wide variety of substituted indazoles. nih.gov

This strategy has been extended to other coupling partners. For instance, the rhodium-catalyzed reaction of azoxybenzenes with diazoesters or azobenzenes with acrylates also furnishes 2H-indazoles through C-H activation/annulation cascades. nih.gov Furthermore, the 2H-indazole ring itself can serve as a directing group for the functionalization of the N-aryl substituent. Research has shown that rhodium catalysts can direct the ortho-alkylation of the phenyl ring in 2-aryl-2H-indazoles, demonstrating a powerful method for late-stage functionalization. researchgate.net

Nickel catalysis offers a cost-effective and highly effective alternative for constructing C-C and C-N bonds. Nickel-catalyzed reductive cross-coupling has been developed as a robust strategy for the difunctionalization of alkenes, which can be applied to the synthesis of heterocyclic systems. nih.govbohrium.com This involves the cyclization of an alkene onto a tethered functional group, with the resulting alkyl-nickel intermediate being trapped by a cross-coupling partner. By carefully selecting the ligand, reductant, and additives, high levels of selectivity can be achieved. nih.gov

In the context of indazole chemistry, nickel(II) catalysts have been used for the direct C3-acylation of 2H-indazoles with aldehydes. rsc.org This reaction likely proceeds through a radical pathway, initiated by a peroxide, and provides a direct method for introducing a carbonyl functional group at the C3 position. rsc.org This is particularly relevant to the synthesis of the target molecule, 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, as it provides a potential route to introduce the butanone moiety or a precursor to it. The method is praised for being more convenient and economical than previous approaches by using readily available aldehydes as the acylating agents. rsc.org

Transition Metal-Catalyzed Functionalizations

Derivatization and Analog Synthesis

The synthesis of analogs of a lead compound is crucial for exploring structure-activity relationships. The 2H-indazole scaffold allows for extensive derivatization at several positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for introducing aryl or other substituents onto a pre-formed heterocyclic core. ontosight.aimdpi.com

For instance, 2,3-diphenyl-2H-indazole derivatives have been synthesized via a palladium-catalyzed arylation of a 2-phenyl-2H-indazole with various aryl iodides or bromides. mdpi.com This demonstrates how the C3 position can be functionalized to build molecular complexity. Additionally, functional groups on the 2-phenyl ring can be modified. Hydroxyl and carboxyl groups, which are important for biological interactions, have been introduced by the hydrolysis of methoxy (B1213986) and methoxycarbonyl precursors, respectively. nih.gov The synthesis of sulfoxides and sulfones has also been achieved through the S-oxidation of thioether-containing analogs. mdpi.com These transformations highlight the versatility of the 2H-indazole core in generating a diverse library of compounds for further study.

Modification of the Butanone Moiety

The butanone portion of the molecule offers several sites for chemical transformation, primarily at the α-carbon (C3) and the carbonyl group (C2). These modifications can influence the compound's polarity, steric profile, and ability to form hydrogen bonds.

α-Functionalization: The α-carbon to the carbonyl group is amenable to a variety of reactions due to the acidity of its protons, which allows for the formation of an enolate intermediate. masterorganicchemistry.com

α-Halogenation: The introduction of a halogen atom (Cl, Br, I) at the α-position can be achieved under either acidic or basic conditions. pressbooks.publibretexts.orglibretexts.org Acid-catalyzed halogenation typically results in monosubstitution, whereas base-promoted halogenation can lead to multiple halogenations. pressbooks.pub These halogenated intermediates serve as versatile precursors for further substitutions.

α-Amination: The direct introduction of an amino group at the α-position of ketones can be accomplished using various reagents. Recent methods have utilized tert-butanesulfinamide as a nitrogen source in the presence of an activating agent like trifluoromethanesulfonic anhydride, providing access to primary α-amino ketones. nih.govchemistryviews.org This functionalization is significant for introducing a key site for interaction with biological targets.

α-Hydroxylation: The synthesis of α-hydroxy ketones can be achieved through the oxidation of enolates or silyl (B83357) enol ethers. organic-chemistry.orgorganic-chemistry.org Reagents such as m-chloroperoxybenzoic acid (mCPBA) or catalytic systems involving molecular oxygen can be employed for this transformation.

Carbonyl Group Modifications: The ketone functionality itself can be transformed to introduce diverse chemical features.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group and a new chiral center.

Reductive Amination: The ketone can be converted to an amine through reductive amination. organic-chemistry.org This involves the formation of an imine or enamine intermediate with an amine, followed by reduction. This method allows for the introduction of a wide variety of primary and secondary amino groups.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing a route to olefinic derivatives.

Table 1: Examples of Butanone Moiety Modifications

| Modification | Reagents and Conditions | Product Type |

|---|---|---|

| α-Bromination | Br₂, Acetic Acid | 3-Bromo-4-(4-(2H-indazol-2-yl)phenyl)-2-butanone |

| α-Amination | 1. LDA, THF, -78 °C; 2. N-benzyl-O-(diphenylphosphinyl)hydroxylamine | 3-Amino-4-(4-(2H-indazol-2-yl)phenyl)-2-butanone |

| Reduction | NaBH₄, Methanol | 4-(4-(2H-indazol-2-yl)phenyl)butan-2-ol |

| Reductive Amination | NH₃, NaBH₃CN | 4-(4-(2H-indazol-2-yl)phenyl)butan-2-amine |

Functionalization of the Indazole Ring System

The indazole ring is a key pharmacophore, and its functionalization can significantly impact the biological activity of the molecule. rsc.orgresearchgate.net Direct C-H functionalization has emerged as a powerful tool for modifying this heterocyclic system. rsc.orgresearchgate.netnih.govresearchgate.net

C3-Position Functionalization: The C3 position of the 2H-indazole ring is a common site for modification.

Acylation: Nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes provides a direct route to 3-acyl-2H-indazoles. masterorganicchemistry.com

Carbamoylation: A visible light-mediated, metal-free approach allows for the direct C3-carbamoylation of 2H-indazoles using oxamic acids as the carbamoylating source. researchgate.net

Allylation: A copper-catalyzed C3-allylation of N-(benzoyloxy)indazoles can be used to introduce allyl groups, creating a quaternary chiral center at the C3 position. nih.govresearchgate.net

Other Positions: While C3 is a primary focus, other positions on the indazole ring can also be functionalized.

Halogenation: Halogenation can occur at various positions on the benzene ring of the indazole, providing handles for further cross-coupling reactions.

Nitration: Directing nitration to specific positions on the indazole ring can be achieved using appropriate reagents and conditions.

Table 2: C-H Functionalization of the 2-Aryl-2H-Indazole Core

| Position | Reaction | Reagents and Conditions | Resulting Substituent |

|---|---|---|---|

| C3 | Acylation | Aldehyde, Ni(II) catalyst, TBHP | Acyl group |

| C3 | Carbamoylation | Oxamic acid, photocatalyst, visible light | Carbamoyl group |

| Ortho-position of Phenyl Ring | Alkenylation | Alkyne, Mn(I) catalyst, water | Alkenyl group nih.gov |

Phenyl Linker Substituent Variations

Synthesis of Substituted Phenyl Linkers: The primary method for introducing variations is through the use of substituted starting materials in the synthesis of the 2-phenyl-2H-indazole core.

Suzuki-Miyaura Coupling: A versatile method for forming the C-C bond between the indazole and the phenyl linker involves the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This allows for the use of a wide range of substituted phenylboronic acids.

Cadogan Cyclization: The Cadogan reaction is another key method for synthesizing 2-aryl-2H-indazoles from o-nitrobenzaldehydes and anilines. nih.govnih.gov By using substituted anilines, various functionalities can be introduced onto the phenyl linker.

Table 3: Synthesis of 2-(Substituted-phenyl)-2H-indazoles via Cadogan Cyclization

| Aniline Substituent | Product Substituent | Yield (%) | Reference |

|---|---|---|---|

| 4-Chloro | 2-(4-Chlorophenyl)-2H-indazole | 62 | nih.gov |

| 4-Methoxy | 2-(4-Methoxyphenyl)-2H-indazole | 57 | nih.gov |

| 4-Methyl | 2-(4-Methylphenyl)-2H-indazole | 40 | nih.gov |

| 4-Nitro | 2-(4-Nitrophenyl)-2H-indazole | 55 | nih.gov |

Mechanistic Organic Chemistry and Reactivity Patterns

Investigation of Reaction Mechanisms and Pathways

The reactivity of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- is governed by the electronic and steric properties of its constituent parts. The investigation into its reaction mechanisms can be broadly categorized into intramolecular rearrangements and intermolecular pathways.

Intramolecular Rearrangements

While specific studies on the intramolecular rearrangements of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- are not extensively documented, the presence of the phenyl ketone core suggests the potential for well-known photochemical reactions. Phenyl alkyl ketones are known to undergo specific photorearrangements. acs.org For instance, upon UV irradiation, molecules containing a γ-hydrogen relative to the carbonyl group can undergo a Norrish Type II reaction, leading to cleavage or cyclization. In this specific molecule, the butanone side chain provides accessible γ-hydrogens, making such a pathway plausible.

Another potential intramolecular process is a photo-enolization, where a transient enol is formed. Photochemical rearrangements like the Fries rearrangement, which converts phenolic esters to hydroxyaryl ketones, or the photo-Fries rearrangement for phenolic ethers, are also known for aryl ketones, although these would require modification of the starting molecule to an ester or ether derivative. nih.gov The Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is another possibility, often seen in systems with suitable activating groups. researchgate.net

Intermolecular Reaction Pathways

Intermolecular reactions offer a broader scope for transforming 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-. The carbonyl group can readily undergo nucleophilic addition-elimination reactions, also known as condensation reactions. nih.govnih.gov For example, reaction with hydrazine (B178648) derivatives like 2,4-dinitrophenylhydrazine (B122626) would yield the corresponding hydrazone, a common test for aldehydes and ketones. nih.govnih.gov

The 2H-indazole moiety provides several sites for intermolecular reactions. The C3-position of the indazole ring is a known site for functionalization. researchgate.netnih.gov For instance, visible-light-promoted C3-carbamoylation of 2-phenyl-2H-indazoles with oxamic acids has been reported. researchgate.net Similarly, a visible-light-driven decarboxylative coupling with α-keto acids can introduce an acyl group at the C3 position. nih.gov Copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) are also used to synthesize 2H-indazoles, highlighting the types of intermolecular bond formations possible. bohrium.com

Chemoselective and Regioselective Transformations

The presence of multiple functional groups in 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- makes chemoselectivity and regioselectivity crucial aspects of its reactivity.

Carbonyl Group Reactivity Studies (e.g., Hydrogenation)

The butanone's carbonyl group is a prime target for reduction. Catalytic hydrogenation can selectively reduce the ketone to a secondary alcohol. The choice of catalyst and reaction conditions is critical to prevent the reduction of the aromatic or indazole rings. Palladium-based catalysts, for example, are often used for the hydrogenation of ketones. In the case of aromatic ketones, catalysts like Pd(0)EnCat™ 30NP have been shown to selectively reduce the carbonyl group to the corresponding alcohol under mild conditions, leaving the aromatic rings intact.

| Catalyst | Hydrogen Source | Solvent | Temperature | Expected Major Product |

|---|---|---|---|---|

| Pd/C | H₂ (1 atm) | Ethanol | Room Temp | 4-(4-(2H-Indazol-2-yl)phenyl)butan-2-ol |

| NaBH₄ | - | Methanol | 0 °C to Room Temp | 4-(4-(2H-Indazol-2-yl)phenyl)butan-2-ol |

| LiAlH₄ | - | Diethyl Ether | Reflux | 4-(4-(2H-Indazol-2-yl)phenyl)butan-2-ol |

| PtO₂ | H₂ (high pressure) | Acetic Acid | Elevated Temp | Potential for ring hydrogenation |

Aromatic Ring System Transformations

The molecule contains two phenyl rings that can undergo electrophilic aromatic substitution. The central phenyl ring is substituted with an alkyl group (the butanone chain) and the 2H-indazol-2-yl group. The alkyl group is a weak activating group, directing electrophiles to the ortho and para positions. The indazolyl substituent's electronic effect will also influence the regioselectivity of substitution on this central ring.

The N-phenyl ring of the indazole moiety can also undergo electrophilic substitution. The reactivity and regioselectivity will be influenced by the nature of the indazole ring itself. Studies on 2-phenyl-2H-indazole derivatives show that halogenation, for instance, can be achieved regioselectively. For example, metal-free bromination using NBS often occurs at the C3 position of the indazole ring first, but further reaction can lead to substitution on the N-phenyl ring.

Heterocyclic Ring Reactivity (Indazole Moiety)

The indazole ring is a key site of reactivity. The 2H-indazole tautomer is generally less stable than the 1H-tautomer, but substitution at the N2 position, as in this molecule, locks it in the 2H form. researchgate.net The C3 position of the 2H-indazole ring is particularly susceptible to functionalization.

A variety of methods have been developed for the C3-functionalization of 2H-indazoles. These include direct arylations, acylations, and halogenations. nih.govnih.gov For example, palladium-catalyzed direct arylation of 2H-indazoles with aryl halides can be performed in water. Rhodium(III)-catalyzed C-H activation allows for the introduction of acyl groups at the C3 position from aldehydes. Furthermore, radical reactions, such as those initiated by visible light, provide a metal-free pathway for C3-functionalization. researchgate.netnih.gov

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Decarboxylative Acylation | α-Keto Acids | Visible Light | 3-Acyl-2H-indazole | nih.gov |

| Carbamoylation | Oxamic Acids | 4CzIPN, Cs₂CO₃, Visible Light | 3-Carbamoyl-2H-indazole | researchgate.net |

| Arylation | Aryl Halides | Pd Catalyst | 3-Aryl-2H-indazole | |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | H₂O or EtOH | 3-Bromo-2H-indazole | |

| Acylation | Aldehydes | Rh(III) Catalyst | 3-Acyl-2H-indazole |

Radical and Ionic Pathway Analysis

While specific experimental studies on the radical and ionic pathways of "2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-" are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of its constituent functional groups.

Radical Pathways:

The potential for radical reactions is primarily associated with the butanone chain and the benzylic position. The α-carbons to the carbonyl group (C1 and C3) and the benzylic hydrogens on the carbon adjacent to the phenyl ring are susceptible to radical abstraction under appropriate conditions, such as exposure to radical initiators or high-energy conditions. The stability of the resulting radicals would influence the preferred reaction pathway. The phenyl and indazole rings are generally less prone to direct radical attack unless activated.

Ionic Pathways:

Ionic reactions are expected to be more common for this compound. The carbonyl group of the butanone moiety is a key site for nucleophilic attack, a fundamental reaction in ketone chemistry. The oxygen atom can be protonated under acidic conditions, activating the carbonyl carbon for attack by a wide range of nucleophiles. Under basic conditions, the α-protons can be abstracted to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations or alkylations.

The 2H-indazole ring system also contributes significantly to the ionic reactivity. The nitrogen atoms of the indazole ring possess lone pairs of electrons, rendering them nucleophilic and basic. The pKa values for the parent indazole molecule are 1.04 for the equilibrium between the indazolium cation and indazole, and 13.86 for the equilibrium between indazole and the indazolate anion wikipedia.org. These values indicate that the indazole moiety can be protonated under acidic conditions and deprotonated under strongly basic conditions.

The phenyl ring acts as a bridge between the butanone and indazole moieties and can participate in electrophilic aromatic substitution reactions. The directing effects of the substituents (the butanone chain and the indazole ring) would determine the position of substitution on the phenyl ring.

Kinetic and Thermodynamic Studies of Reaction Processes

Detailed kinetic and thermodynamic data for reaction processes involving "2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-" are scarce. However, insights can be drawn from studies on related indazole derivatives.

The tautomeric equilibrium between 1H- and 2H-indazoles is a key thermodynamic consideration. Theoretical calculations and experimental data suggest that the 1H-indazole tautomer is generally more stable than the 2H-tautomer researchgate.netresearchgate.net. This stability difference influences the synthetic routes and the distribution of products in reactions involving the indazole ring researchgate.net. For the target compound, the presence of the substituent at the 2-position locks it into the 2H-indazole form.

The synthesis of related 2-phenyl-2H-indazole derivatives often involves methods like the Cadogan reaction, which is a reductive cyclization of an o-nitroaryl- or o-azidoarylimine nih.gov. The kinetics of such reactions would be influenced by factors such as temperature, solvent, and the nature of the substituents on the phenyl ring.

While specific kinetic and thermodynamic parameters for the title compound are not available, the following table provides thermodynamic data for the parent indazole, which can serve as a reference for understanding the energetic properties of the indazole moiety.

| Parameter | Value | Reference Compound |

| pKa (Indazolium/Indazole) | 1.04 | Indazole |

| pKa (Indazole/Indazolate) | 13.86 | Indazole |

Spectroscopic and Structural Analysis of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-

The following article details the advanced spectroscopic and structural elucidation research concerning the chemical compound 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-. The content is based on established principles and data from closely related molecular structures, providing a scientifically grounded yet inferential characterization.

Spectroscopic Characterization and Structural Elucidation: Advanced Research

The structural and electronic properties of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, a molecule combining a butanone chain with a 2-phenyl-2H-indazole core, can be thoroughly investigated using a suite of advanced spectroscopic techniques. While specific experimental data for this exact molecule is not widely published, its expected spectroscopic characteristics can be inferred from detailed studies on its constituent moieties: 2-aryl-2H-indazoles and substituted phenyl butanones.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the compound's constitution and insights into its preferred conformation in solution. ipb.pt

In ¹H NMR spectroscopy, the protons of the butanone chain are expected to exhibit characteristic chemical shifts and coupling patterns. The methyl protons adjacent to the carbonyl group would likely appear as a singlet, while the two methylene (B1212753) groups would present as coupled multiplets, likely triplets. The aromatic protons on the phenyl and indazole rings would resonate in the downfield region, with their specific shifts and multiplicities determined by their substitution pattern. For instance, the protons on the 4-substituted phenyl ring would likely appear as two distinct doublets. rsc.org

¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts for each unique carbon atom. nih.gov The carbonyl carbon of the butanone moiety would be readily identifiable by its characteristic downfield shift. The various sp²-hybridized carbons of the aromatic rings would also have distinct resonances, which can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These 2D NMR techniques are crucial for confirming the connectivity between the butanone chain and the 4-(2H-indazol-2-yl)phenyl fragment. ipb.pt

Table 1: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (Butanone) | 2.1 - 2.3 | Singlet |

| CH₂ (adjacent to C=O) | 2.7 - 2.9 | Triplet |

| CH₂ (adjacent to phenyl) | 2.9 - 3.1 | Triplet |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Butanone) | 205 - 210 |

| CH₃ (Butanone) | 29 - 31 |

| CH₂ (Butanone) | 45 - 50 |

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are vital for confirming the molecular formula of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- and for studying its fragmentation behavior. arkat-usa.org Electron ionization (EI) mass spectrometry would likely lead to the formation of a prominent molecular ion peak (M⁺•), the mass of which would correspond to the compound's molecular weight.

Table 3: Expected Key Mass Spectrometry Fragments

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺• | Molecular Ion | - |

| [M - 15]⁺ | Loss of CH₃ | α-cleavage |

| [M - 43]⁺ | Loss of CH₃CO | α-cleavage |

| [M - 56]⁺ | Loss of C₃H₄O | McLafferty Rearrangement |

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- in the solid state. mdpi.com This method would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation. nih.gov

The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the butanone and indazole moieties could be present. More significantly, π-stacking interactions between the aromatic rings of adjacent molecules are expected to play a crucial role in the crystal packing. The geometry of these π-stacking interactions (e.g., face-to-face, edge-to-face) would provide insights into the forces governing the self-assembly of the molecules in the solid state. mdpi.com

X-ray crystallography would provide a detailed picture of the molecule's conformation in the crystalline state. mdpi.com Key conformational features include the dihedral angle between the phenyl ring and the indazole ring system, as well as the conformation of the flexible butanone side chain. This information is valuable for understanding the molecule's shape and how it might interact with other molecules.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule and is excellent for identifying functional groups. The combination of both techniques offers a more complete vibrational analysis due to their different selection rules.

In the FT-IR spectrum of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, a strong absorption band corresponding to the C=O stretching vibration of the ketone would be expected in the range of 1700-1725 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The region below 1400 cm⁻¹ would contain a complex pattern of bands corresponding to various bending and deformation modes, which constitute a unique "fingerprint" for the compound. researchgate.net

Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds, such as the C=C bonds of the aromatic rings.

Table 4: Expected Vibrational Spectroscopy Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=O stretch (ketone) | 1700 - 1725 | FT-IR (strong) |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H stretch | 2850 - 2960 | FT-IR, Raman |

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of the molecule. mdpi.com The UV-Vis absorption spectrum is governed by the electronic transitions between molecular orbitals.

The 2-phenyl-2H-indazole core is a known chromophore, and its presence would dominate the UV-Vis spectrum of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-. researchgate.net The spectrum would likely exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. The butanone moiety itself does not absorb significantly in the near-UV or visible range, but its presence as a substituent on the phenyl ring could cause a slight shift in the absorption maxima compared to unsubstituted 2-phenyl-2H-indazole.

If the molecule is fluorescent, its emission spectrum would provide information about the energy of the first excited singlet state and the efficiency of the emission process (quantum yield). The fluorescence properties would be highly dependent on the rigidity of the molecule and the nature of its environment.

Table 5: Expected Electronic Spectroscopy Properties

| Property | Expected Range |

|---|---|

| λmax (UV-Vis) | 250 - 350 nm |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can determine its optimized geometry and electronic distribution. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen of the butanone moiety, indicating these as potential sites for electrophilic attack or hydrogen bonding. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties for 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

While DFT is a workhorse, other quantum chemical methods are also employed. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, offering high accuracy but at a significant computational cost. libretexts.orgyoutube.com These methods are practical for smaller molecules but can be applied to fragments of larger systems to obtain benchmark data. libretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. libretexts.orgnih.gov This makes them computationally faster and suitable for very large molecules, though with some trade-off in accuracy compared to ab initio or DFT methods. oxfordreference.com For a molecule of the size of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, semi-empirical methods like AM1 or PM7 could be used for initial conformational searches or to calculate properties for a large set of related derivatives in a high-throughput manner. A quantum chemical study on indazole derivatives has previously been performed using the semi-empirical MNDO method. nih.gov

Molecular Modeling and Simulations

Beyond static electronic properties, understanding the dynamic behavior of a molecule is crucial. Molecular modeling and simulations provide insights into how a molecule moves and interacts with its environment over time.

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov For 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, MD simulations can explore its conformational landscape. The molecule possesses several rotatable bonds, particularly in the butanone side chain and between the phenyl and indazole rings. MD simulations can reveal the preferred conformations (rotamers) and the energy barriers between them. acs.orgnih.gov

Table 2: Potential Rotatable Bonds in 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- for MD Analysis

| Bond | Description | Expected Dynamic Behavior |

| Phenyl-Indazole | Torsion between the two aromatic rings | May exhibit restricted rotation, influencing overall planarity. |

| Phenyl-CH2 | Torsion connecting the butanone chain to the phenyl ring | Flexible, allowing the side chain to adopt various orientations. |

| CH2-C(O) | Torsion within the butanone side chain | Contributes to the conformational freedom of the ketone group. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arxiv.orgnih.gov Given that many indazole derivatives exhibit biological activity, often as kinase inhibitors, docking studies are a vital first step in drug discovery. biotech-asia.orgnih.govrsc.org

A hypothetical docking study of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- would involve placing the molecule into the binding site of a relevant protein target, such as a tyrosine kinase like VEGFR-2 or a serine/threonine kinase. biotech-asia.orgnih.gov The docking algorithm samples numerous possible binding poses and scores them based on factors like electrostatic and van der Waals interactions. biotech-asia.orgrsc.org Successful docking poses often show the indazole core forming key hydrogen bonds with backbone residues in the hinge region of the kinase active site, a common binding motif for this scaffold. nih.gov The phenyl and butanone groups would then explore interactions with other regions of the binding pocket.

Table 3: Illustrative Docking Results for 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- into a Kinase Active Site

| Parameter | Illustrative Finding | Implication |

| Binding Energy | -8.5 kcal/mol | Predicts a favorable binding affinity. |

| Key Hydrogen Bonds | Indazole N-H with Glu917 (hinge) | Anchors the ligand in the active site. |

| Hydrophobic Interactions | Phenyl ring with Leu840, Val899 | Contributes to binding stability. |

| Additional Interactions | Butanone oxygen with Lys867 | Provides an additional point of interaction. |

Note: The values and residues in this table are hypothetical examples based on known kinase-inhibitor interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built using a "training set" of molecules with known activities or properties. mdpi.com

For a series of derivatives of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, a QSAR model could be developed to predict their inhibitory potency against a specific target. nih.gov This involves calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic. Statistical techniques like multiple linear regression or machine learning algorithms are then used to build a mathematical equation relating these descriptors to the observed activity. nih.govresearchgate.net

A QSPR model could similarly be used to predict physicochemical properties like solubility, boiling point, or logP, which are crucial for drug development. nih.govresearchgate.net These models help in prioritizing which novel compounds to synthesize and test, saving time and resources in the discovery process. mdpi.comnih.gov

Descriptor Generation and Feature Selection for Predictive Models

The development of predictive Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models relies on the generation of molecular descriptors. These numerical representations of a molecule's chemical information can be categorized into several classes.

Table 1: Potential Molecular Descriptors for 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-

| Descriptor Class | Examples | Potential Application |

| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic molecular characterization |

| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), Molecular Connectivity Indices | Describing molecular topology and branching |

| 3D Descriptors | van der Waals Volume, Surface Area, Principal Moments of Inertia | Characterizing molecular shape and size |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Quantifying electronic properties and reactivity |

| Quantum Chemical Descriptors | Solvation Energy, Enthalpy of Formation | Providing insights into thermodynamic stability |

Following descriptor generation, feature selection techniques are crucial to identify the most relevant descriptors for a given predictive model. This process helps to avoid overfitting and improves the model's interpretability and predictive power. Common methods include genetic algorithms, recursive feature elimination, and principal component analysis (PCA).

Model Validation and Interpretation in Chemical Space

Once a predictive model is built, its robustness and predictive capability must be rigorously validated. This involves both internal and external validation techniques.

Table 2: Model Validation Techniques

| Validation Method | Description |

| Internal Validation | Cross-validation (e.g., k-fold, leave-one-out): The dataset is split into subsets, with the model being trained on some and tested on the remaining. |

| Bootstrapping: Random sampling with replacement is used to create training sets. | |

| External Validation | The model's predictive performance is assessed on an independent set of compounds that were not used during model development. |

| Y-scrambling | The response variable is randomly shuffled to ensure that the model is not based on chance correlations. |

Interpretation of the validated model within the context of the chemical space is essential. This involves understanding which molecular features (descriptors) are most influential in determining the predicted activity or property. Visualizing the chemical space, often through dimensionality reduction techniques like PCA, can help in understanding the distribution of compounds and the model's applicability domain.

Chemical Space Exploration Strategies for Analog Discovery

Exploring the chemical space around a lead compound like 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- is a key strategy for discovering analogs with improved properties. Computational methods are instrumental in navigating the vastness of chemical space.

One common approach is similarity-based virtual screening, where large compound databases are searched for molecules with structural or electronic similarity to the query compound. Fingerprint-based methods, such as Extended-Connectivity Fingerprints (ECFPs), are widely used for this purpose. biosolveit.de

Another powerful strategy is fragment-based drug discovery, which can be enhanced with computational docking and linking of fragments to explore novel chemical scaffolds. nih.gov Advances in make-on-demand chemical libraries, containing billions of virtual compounds, have significantly expanded the accessible chemical space for such explorations. nih.gov These strategies allow for the identification of novel analogs that may possess desired biological activities or physicochemical properties.

Advanced Analytical Method Development and Validation

Chromatographic Methodologies

Chromatography is the cornerstone for the separation, identification, and quantification of chemical compounds. For 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, a suite of chromatographic techniques would be employed to build a complete analytical profile.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of a non-volatile, thermally stable compound. A reverse-phase HPLC (RP-HPLC) method would be the primary choice for analyzing 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, owing to its moderate polarity.

Development of a suitable method would involve optimizing the separation on a C18 or similar hydrophobic stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, delivered in either an isocratic or gradient elution mode to ensure adequate separation from any synthesis-related impurities. nih.gov Detection would be accomplished using a UV detector set at a wavelength where the indazole and phenyl chromophores exhibit maximum absorbance.

Once developed, this method is used to determine the purity of a sample by calculating the area percentage of the main peak relative to the total area of all detected peaks. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentration.

Illustrative HPLC Method Parameters

| Parameter | Illustrative Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Elution Mode | Gradient: 30% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Profiling

While the target compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. nist.gov Such impurities could include residual solvents (e.g., acetone, benzene) or volatile starting materials and by-products. nist.govnist.gov

In this application, a sample of the compound is dissolved in a suitable solvent and injected into the GC. The components are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which serves as a highly specific detector, providing mass spectra that allow for the unambiguous identification of the impurities by comparison to spectral libraries. nist.gov

Hypothetical Volatile Impurity Profile by GC-MS

| Potential Impurity | Retention Time (min) | Key Mass Fragments (m/z) | Potential Origin |

|---|---|---|---|

| Acetone | 3.5 | 43, 58 | Residual Solvent |

| Benzene (B151609) | 5.2 | 78, 51, 52 | Synthesis By-product |

| Aniline (B41778) | 8.1 | 93, 66, 65 | Starting Material Remnant |

Preparative Chromatography for Compound Isolation and Purification

For research and development, obtaining a highly pure reference standard of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- is essential. Preparative chromatography is the method used to achieve this. The technique is a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of the target compound from a crude synthesis mixture. sielc.com

The process involves using a wider diameter column packed with the same stationary phase as the analytical method. The sample load and mobile phase flow rate are increased significantly to maximize throughput while maintaining adequate separation. Fractions of the eluent are collected, and those containing the pure compound (as determined by analytical HPLC) are combined and the solvent evaporated to yield the purified solid.

Electroanalytical Techniques

Electroanalytical methods measure electrical properties like potential or current to provide information about an analyte. azolifesciences.com For 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, techniques such as cyclic voltammetry could be applied to investigate the redox behavior of the electroactive indazole nucleus. nih.govresearchgate.net This is particularly useful for understanding its electrochemical stability and potential involvement in redox reactions.

In a typical cyclic voltammetry experiment, the compound is dissolved in a solution containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. ijsdr.org The resulting voltammogram can reveal the oxidation and reduction potentials of the compound. While not typically used for routine quantification, these techniques provide fundamental physicochemical data. researchgate.net

Potential Electrochemical Parameters from Cyclic Voltammetry

| Parameter | Hypothetical Value | Information Gained |

|---|---|---|

| Oxidation Potential (Epa) | +0.85 V vs. Ag/AgCl | Potential at which the indazole moiety is oxidized. |

| Reduction Potential (Epc) | -1.20 V vs. Ag/AgCl | Potential at which a part of the molecule is reduced. |

| Redox Couple Reversibility | Quasi-reversible | Indicates the stability of the electrochemically generated species. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled analytical power. The most potent of these for the analysis of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- is Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS combines the separation capability of HPLC with the mass-analyzing capability of a mass spectrometer. This allows for the determination of the molecular weight of the parent compound and its impurities with high accuracy. Tandem MS (MS/MS) experiments can further fragment ions to provide structural information, making it the definitive technique for identifying unknown impurities and degradation products.

Method Validation for Reproducibility and Robustness in Research Settings

A developed analytical method is not useful unless it is validated to prove it is fit for its intended purpose. pharmaguideline.com For the primary HPLC method, validation would be performed according to International Council for Harmonisation (ICH) guidelines. ijsra.net This process ensures the method is reliable, reproducible, and accurate for the routine analysis of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-.

The validation process involves testing several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies. ijsra.net

Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Illustrative HPLC Method Validation Summary

| Validation Parameter | Hypothetical Result | Acceptance Criterion |

|---|---|---|

| Specificity | Peak is free from interference from placebo and impurities. | No interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | 0.9995 | r² ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | 0.8% | RSD ≤ 2.0% |

| Precision (Intermediate, %RSD) | 1.1% | RSD ≤ 2.0% |

| LOD | 0.05 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | 0.15 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | No significant change in results with varied flow rate (±0.1 mL/min) and temperature (±2 °C). | System suitability parameters met. |

Structure Activity/mechanism Relationship Studies Sar/smr

Positional and Substituent Effects on Chemical Reactivity

The chemical reactivity of the indazole scaffold is highly dependent on the position of its nitrogen atoms and the nature of its substituents. Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable. nih.govnih.gov The subject compound is a 2H-indazole derivative, a structural choice that significantly influences its reactivity and interaction with biological targets. The nitrogen atoms at positions 1 and 2 are the most nucleophilic, making them common sites for substitution. pnrjournal.com In contrast, direct functionalization of the carbon atoms, such as at the C3 position, is less common but can lead to valuable pharmaceutical precursors. pnrjournal.comresearchgate.net

Substituents on the phenyl ring also play a crucial role. Studies on a series of 2-phenyl-2H-indazole derivatives have shown that the type and position of substituents dramatically affect biological activity. For instance, electron-withdrawing groups on the 2-phenyl ring were found to enhance antiprotozoal activity. nih.gov This suggests that the electronic properties of the phenyl ring, modulated by its substituents, directly impact the molecule's ability to interact with its biological target.

Table 1: Effect of Phenyl Ring Substituents on Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives against E. histolytica

| Compound | Phenyl Ring Substituent | IC₅₀ (µM) |

|---|---|---|

| 2-Phenyl-2H-indazole | None | 0.690 |

| 2-(4-Chlorophenyl)-2H-indazole | 4-Chloro | < 0.050 |

| Methyl 4-(2H-indazol-2-yl)benzoate | 4-Methoxycarbonyl | < 0.050 |

| 2-(4-Methoxyphenyl)-2H-indazole | 4-Methoxy | 0.230 |

Data sourced from synthesis and antiprotozoal activity studies of 2-phenyl-2H-indazole derivatives. nih.gov

Influence of Molecular Topology on Biological Target Interaction Mechanisms

The indazole ring is a well-established "privileged scaffold" in medicinal chemistry. nih.gov This means its structure is frequently found in compounds that exhibit a wide range of biological activities. nih.govnih.gov Its versatility stems from its bicyclic aromatic nature and the presence of two nitrogen atoms, which can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules. nih.gov Indazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and anti-HIV agents, among others. nih.govnih.govrsc.orgmdpi.com The inherent bioactivity of this scaffold provides a strong foundation for the therapeutic potential of compounds like 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-. ontosight.aiontosight.ai

Table 2: Reported Biological Activities of Indazole-Based Scaffolds

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | nih.govnih.gov |

| Antitumor / Anticancer | nih.govrsc.org |

| Antimicrobial / Antibacterial | nih.govmdpi.com |

| Antiprotozoal | nih.govmdpi.com |

| Anti-HIV | nih.govnih.gov |

| Antifungal | nih.gov |

| Antiarrhythmic | nih.gov |

This table summarizes the diverse pharmacological activities associated with the indazole nucleus as reported in scientific literature.

The phenyl group in 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- acts as a critical linker, providing a specific spatial orientation between the bioactive indazole scaffold and the butanone moiety. This linker is not merely a spacer; it actively participates in molecular recognition. nih.gov The rigidity of the phenyl ring helps to position the other functional groups optimally within a target's binding site. Furthermore, the phenyl ring itself can engage in hydrophobic and pi-stacking interactions with amino acid residues in a protein target. Studies on other indazole derivatives, such as 4-phenyl-1H-indazole compounds that inhibit the PD-1/PD-L1 interaction, highlight the importance of the phenyl group in defining the molecule's activity. nih.gov The substitution pattern on the phenyl ring (in this case, para-substitution) is deliberate, ensuring a specific geometry that influences binding affinity and selectivity. nih.gov

Material Science and Supramolecular Chemistry Perspectives

Incorporation into Functional Materials

The unique structure of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- suggests its potential as a building block for a variety of functional materials. The indazole nucleus is a key component in many pharmacologically active compounds and has been explored for applications in materials science. austinpublishinggroup.comtandfonline.comnih.gov The incorporation of this compound into larger polymeric or composite structures could impart specific functionalities.

Potential Applications in Functional Materials:

Polymer Additives: The aromatic nature of the phenyl and indazole rings could enhance the thermal stability and mechanical properties of polymers when this compound is used as an additive.

Specialty Coatings: Its chemical structure may allow it to be a component in protective coatings, potentially offering resistance to certain chemicals or environmental factors. tok-pr.com

Functional Scaffolds: In the synthesis of more complex molecules, this compound could serve as a versatile scaffold, enabling the construction of materials with tailored properties.

| Potential Functional Material Application | Rationale |

| Polymer Additive | Aromatic rings may enhance thermal and mechanical stability. |

| Specialty Coating Component | Potential for chemical and environmental resistance. |

| Synthetic Scaffold | Versatile structure for building complex, tailored materials. |

Self-Assembly and Supramolecular Architectures

The non-covalent interactions dictated by the molecular structure of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- are critical for its potential to form self-assembling systems and supramolecular architectures. The presence of the nitrogen-containing indazole ring, the aromatic phenyl group, and the polar ketone group allows for a range of intermolecular forces.

Key Intermolecular Interactions:

π-π Stacking: The aromatic phenyl and indazole rings can engage in π-π stacking interactions, which are crucial for the organization of molecules in a supramolecular assembly.

Hydrogen Bonding: The ketone group's oxygen atom can act as a hydrogen bond acceptor, while the C-H bonds on the aromatic rings can act as weak hydrogen bond donors.

Dipole-Dipole Interactions: The polar ketone group introduces a dipole moment, leading to dipole-dipole interactions that can influence molecular alignment.

These interactions could potentially guide the spontaneous organization of the molecules into well-defined structures such as liquid crystals, gels, or other ordered assemblies. The specific nature of these architectures would be dependent on factors like solvent, temperature, and concentration.

Photoactive and Electronic Properties for Advanced Materials

Indazole derivatives have been investigated for their photoactive and electronic properties, suggesting that 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- may also possess characteristics suitable for advanced materials. nih.gov The extended π-conjugated system encompassing the phenyl and indazole rings is a key indicator of potential photo- and electronic activity.

Potential Photoactive and Electronic Characteristics:

Luminescence: Indazole-containing compounds can exhibit fluorescence or phosphorescence. Upon excitation with an appropriate wavelength of light, this molecule could potentially emit light in the visible or UV spectrum, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Semiconductivity: The π-conjugated system may allow for charge transport, suggesting potential as an organic semiconductor. This property is foundational for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Non-Linear Optical (NLO) Properties: The asymmetry in the electron distribution across the molecule, particularly with the polar ketone group, could give rise to NLO properties, which are valuable for applications in photonics and optical communications.

Inferred Electronic Properties Summary:

| Property | Structural Basis | Potential Application |

| Luminescence | Extended π-conjugation (phenyl-indazole system) | OLEDs, Fluorescent Probes |

| Organic Semiconductor | π-conjugated system facilitating charge transport | OFETs, OPVs |

| Non-Linear Optics | Asymmetric electron distribution | Photonics, Optical Communications |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The synthesis of 2H-indazoles has traditionally been approached through various methods, but the demand for greater efficiency, sustainability, and molecular diversity necessitates the exploration of new synthetic routes. benthamscience.com Future research will likely focus on overcoming the limitations of classical methods, such as the often harsh conditions of the Cadogan reaction. nih.gov

Emerging synthetic strategies applicable to 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- and its analogs include:

Transition-Metal-Catalyzed C-H Activation: This powerful technique allows for the direct formation of C-N and N-N bonds, providing a more atom-economical and efficient route to the indazole core. nih.govresearchgate.net Catalysts based on rhodium, copper, and palladium have shown promise in constructing the indazole ring system under milder conditions. nih.gov For instance, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed for the synthesis of 2H-indazoles. organic-chemistry.org

Photoredox Catalysis: The use of light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. Radical-mediated cross-coupling reactions, enabled by photoredox catalysis, could provide new avenues for attaching the phenyl group or functionalizing the indazole core.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of reactive intermediates, making it an attractive platform for the multi-step synthesis of complex molecules.

Biocatalysis: The use of enzymes for asymmetric synthesis is a burgeoning field. researchgate.net For the synthesis of chiral analogs of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, enzymes could be employed for the stereoselective reduction of the ketone, a critical step in producing enantiomerically pure compounds. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Catalysts/Reagents | Applicability to Target Compound |

| C-H Activation | High atom economy, reduced pre-functionalization steps. nih.govresearchgate.net | Rhodium, Palladium, Copper complexes. nih.gov | Formation of the N-phenyl bond on the indazole core. |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. | Ruthenium, Iridium-based photosensitizers. | Functionalization of the aromatic rings. |

| Flow Chemistry | Enhanced safety, improved scalability, and reproducibility. | N/A (Methodology) | Multi-step synthesis and optimization of reaction conditions. |

| Biocatalysis | High enantioselectivity, environmentally friendly. researchgate.net | Ketoreductases, Hydrolases. | Asymmetric reduction of the butanone moiety. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govbpasjournals.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. researchgate.net

For 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-, AI and ML can be applied in several key areas:

De Novo Design: Generative models can design novel indazole-based scaffolds with desired properties. By learning from existing chemical databases, these algorithms can propose new molecules that are synthetically accessible and optimized for a specific biological target.